molecular formula C10H15ClN2 B1316384 4-(1-Pyrrolidinyl)aniline hydrochloride CAS No. 216670-47-2

4-(1-Pyrrolidinyl)aniline hydrochloride

Cat. No.: B1316384
CAS No.: 216670-47-2
M. Wt: 198.69 g/mol
InChI Key: CKZKSFMNJXRVNG-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinyl)aniline hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine group at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)aniline hydrochloride typically involves the reaction of 4-chloronitrobenzene with pyrrolidine. The process can be summarized in the following steps:

    Nucleophilic Substitution: 4-chloronitrobenzene reacts with pyrrolidine in the presence of a base such as potassium carbonate to form 4-(1-pyrrolidinyl)nitrobenzene.

    Reduction: The nitro group in 4-(1-pyrrolidinyl)nitrobenzene is reduced to an amine group using a reducing agent like iron powder and hydrochloric acid, resulting in 4-(1-pyrrolidinyl)aniline.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to 4-(1-pyrrolidinyl)aniline to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the aniline group.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Pyrrolidinyl)aniline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Aniline: A primary aromatic amine used as a precursor in the manufacture of dyes and drugs.

    4-Chloroaniline: A derivative of aniline with a chlorine substituent at the para position.

Uniqueness

4-(1-Pyrrolidinyl)aniline hydrochloride is unique due to the presence of both the pyrrolidine ring and the aniline group, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-pyrrolidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZKSFMNJXRVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216670-47-2
Record name 4-(pyrrolidin-1-yl)aniline hydrochloride
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